REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([CH2:7][C:8]([C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[C:13]#[N:14])=O)[CH:4]=[CH:5][N:6]=1.[N:18]1[CH:23]=[CH:22][N:21]=[CH:20][C:19]=1[NH:24][C:25]([NH2:27])=[S:26].II.N1C=CC=CC=1>O>[CH3:1][C:2]1[N:3]([C:7]2[S:26][C:25]([NH:24][C:19]3[CH:20]=[N:21][CH:22]=[CH:23][N:18]=3)=[N:27][C:8]=2[C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[C:13]#[N:14])[CH:4]=[CH:5][N:6]=1
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Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C=CN1)CC(=O)C=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)NC(=S)N
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture is stirred, initially at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at 60° C.
|
Type
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CUSTOM
|
Details
|
overnight (17.5 hours)
|
Duration
|
17.5 h
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The solid obtained
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Type
|
FILTRATION
|
Details
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is filtered off
|
Type
|
STIRRING
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Details
|
stirred in water (50 ml) for 30 minutes
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Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered off again
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The resulting solid is dried at 40° C. in vacuo over P2O5
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C=CN1)C1=C(N=C(S1)NC1=NC=CN=C1)C=1C=C(C#N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |